N-(3-chlorophenyl)-N'-{2-[(1H-indol-2-ylcarbonyl)amino]ethyl}ethanediamide
Description
Properties
Molecular Formula |
C19H17ClN4O3 |
|---|---|
Molecular Weight |
384.8 g/mol |
IUPAC Name |
N'-(3-chlorophenyl)-N-[2-(1H-indole-2-carbonylamino)ethyl]oxamide |
InChI |
InChI=1S/C19H17ClN4O3/c20-13-5-3-6-14(11-13)23-19(27)18(26)22-9-8-21-17(25)16-10-12-4-1-2-7-15(12)24-16/h1-7,10-11,24H,8-9H2,(H,21,25)(H,22,26)(H,23,27) |
InChI Key |
NCTWZRKVNJAGNK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(N2)C(=O)NCCNC(=O)C(=O)NC3=CC(=CC=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chlorophenyl)-N’-{2-[(1H-indol-2-ylcarbonyl)amino]ethyl}ethanediamide typically involves multi-step organic reactions. One common method includes the coupling of 3-chlorophenylamine with an indole derivative under specific conditions. The reaction may involve the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems to ensure high yield and purity. The process would be optimized for cost-effectiveness and scalability, often involving rigorous purification steps such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-chlorophenyl)-N’-{2-[(1H-indol-2-ylcarbonyl)amino]ethyl}ethanediamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the chlorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to N-(3-chlorophenyl)-N'-{2-[(1H-indol-2-ylcarbonyl)amino]ethyl}ethanediamide exhibit significant anticancer properties. The indole moiety is known for its ability to interact with various biological targets, making it a valuable scaffold in the design of anticancer agents.
Case Study:
A study focused on indole derivatives demonstrated their effectiveness against several cancer cell lines, suggesting that modifications to the indole structure can enhance cytotoxicity and selectivity towards cancer cells .
Antimicrobial Properties
The compound's structural features suggest potential antimicrobial activity. Indole derivatives have been reported to possess antibacterial and antifungal properties, which could be harnessed in developing new antimicrobial agents.
Research Findings:
A recent synthesis of related indole-based compounds showed promising results against various bacterial strains, indicating that this compound might also exhibit similar efficacy .
G-Protein Coupled Receptors (GPCRs) Modulation
The compound may interact with GPCRs, which are critical targets in drug discovery due to their role in numerous physiological processes. Understanding how this compound affects GPCR signaling pathways could lead to novel therapeutic strategies.
Experimental Evidence:
Studies have indicated that indole derivatives can act as ligands for various GPCRs, influencing signaling pathways that regulate mood, pain, and inflammation .
Neuroprotective Effects
Given the structural similarity to other neuroprotective agents, there is potential for this compound to provide neuroprotective benefits. Indole derivatives have been linked to neuroprotection through antioxidant mechanisms and modulation of neuroinflammatory responses.
Case Study:
Research has shown that certain indole-based compounds can protect neuronal cells from oxidative stress, which is a contributing factor in neurodegenerative diseases .
Summary of Research Findings
Mechanism of Action
The mechanism of action of N-(3-chlorophenyl)-N’-{2-[(1H-indol-2-ylcarbonyl)amino]ethyl}ethanediamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing various biochemical pathways. For instance, it could inhibit certain enzymes involved in inflammation or cell proliferation, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
(b) N'-(3-Chloro-2-methylphenyl)-N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}ethanediamide ()
- Structure : Substitutes the indol-2-yl group with a thiophene-pyrazole hybrid and introduces a 3-chloro-2-methylphenyl group.
- Key Differences : The thiophene-pyrazole unit may confer distinct electronic properties and hydrogen-bonding capabilities. The molecular weight (402.9 g/mol) is higher than the target compound’s estimated ~380 g/mol, suggesting differences in pharmacokinetics.
Indole-Containing Amides
(a) (R)-N-Methyl-2-(2-methyl-1H-indol-3-yl)-2-(((2-nitrophenyl)thio)amino)acetamide ()
- Structure : Features an indol-3-yl group instead of indol-2-yl, with a nitro-thiophenyl side chain.
- Key Differences: The indole substitution position (3-yl vs. 2-yl) alters electronic distribution and steric effects.
- Physical Properties : Melting points range from 159–187°C, with HPLC confirming >95% purity. Such data are absent for the target compound .
(b) N-(2-(1H-Indol-3-yl)ethyl)-2-acetylthiazole-4-carboxamide ()
- Structure : Replaces the ethanediamide backbone with a thiazole-carboxamide.
- The acetyl group may improve membrane permeability compared to the target compound’s chlorophenyl group .
Chlorophenyl-Substituted Amides
(a) 2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide ()
- Structure : Dichlorophenyl and thiazole groups replace the ethanediamide backbone.
- Key Differences : The dichlorophenyl group increases hydrophobicity, while the thiazole enables hydrogen bonding (N–H⋯N interactions). Crystal structure analysis reveals a twisted conformation (79.7° between aromatic planes), which may influence packing stability .
(b) 2-Chloro-N-(3-methylphenyl)acetamide ()
- Structure : Simpler acetamide with a 3-methylphenyl group.
- Key Differences : The lack of an indole moiety reduces steric complexity. The anti-conformation of the N–H bond (relative to the methyl group) contrasts with syn conformations in bulkier analogs, affecting intermolecular hydrogen bonding .
Research Implications
The target compound’s structural uniqueness lies in its combination of a chlorophenyl group and indol-2-ylcarbonyl unit, which may synergize aromatic hydrophobic interactions and hydrogen-bonding capacity. Future studies should prioritize:
Synthesis Optimization : Adapt mixed anhydride or carbodiimide-mediated coupling methods from and .
Crystallography : Analyze conformational preferences (e.g., dihedral angles between aromatic groups) to predict packing behavior.
Biological Screening : Evaluate activity against targets relevant to indole-containing compounds (e.g., serotonin receptors) or chlorophenyl-based agrochemicals .
Biological Activity
N-(3-chlorophenyl)-N'-{2-[(1H-indol-2-ylcarbonyl)amino]ethyl}ethanediamide, with the CAS number 1081148-06-2, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the compound's structure, biological mechanisms, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 384.8 g/mol. The compound features an indole moiety, which is significant for its pharmacological properties, particularly in anti-cancer and anti-inflammatory contexts.
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₁₇ClN₄O₃ |
| Molecular Weight | 384.8 g/mol |
| CAS Number | 1081148-06-2 |
| Melting Point | Not available |
| Boiling Point | Not available |
Biological Activity Overview
Research indicates that compounds containing indole structures often exhibit diverse biological activities, including:
- Anticancer Effects : Indole derivatives are known for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer types.
- Anti-inflammatory Properties : The presence of specific functional groups can modulate inflammatory pathways, providing therapeutic potential against inflammatory diseases.
- Antimicrobial Activity : Some studies suggest that indole-based compounds possess antimicrobial properties, making them candidates for developing new antibiotics.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : The compound may inhibit key enzymes involved in cancer cell metabolism or inflammation.
- Receptor Modulation : Its structure allows for potential interactions with various receptors, including G protein-coupled receptors (GPCRs), which play crucial roles in cellular signaling.
- Induction of Apoptosis : The compound's ability to activate apoptotic pathways can lead to the selective death of cancer cells.
Case Studies and Research Findings
Several studies have investigated the biological activity of similar indole-based compounds, providing insights into the potential effects of this compound:
- Anticancer Studies : Research has shown that indole derivatives can inhibit tumor growth in vitro and in vivo. For instance, a study demonstrated that an indole-based compound significantly reduced cell viability in breast cancer cell lines by inducing apoptosis through the activation of caspase pathways .
- Inflammation Models : In animal models of inflammation, indole derivatives have been shown to reduce markers of inflammation such as TNF-alpha and IL-6, suggesting a potential therapeutic role in inflammatory diseases .
- Antimicrobial Testing : Preliminary tests on related compounds indicate significant antimicrobial activity against various bacterial strains, supporting further investigation into the antimicrobial potential of this compound .
Q & A
Q. What are the common synthetic routes for N-(3-chlorophenyl)-N'-{2-[(1H-indol-2-ylcarbonyl)amino]ethyl}ethanediamide?
Methodological Answer: The synthesis typically involves multi-step organic reactions. A primary route includes:
Intermediate Preparation : Reacting 3-chloroaniline with ethanedioyl dichloride to form the chlorophenyl ethanediamide backbone.
Coupling Step : Introducing the indole moiety via carbodiimide-mediated coupling (e.g., EDC/HOBt) between the ethylenediamine intermediate and 1H-indole-2-carboxylic acid.
Purification : Chromatographic separation (e.g., silica gel column) under controlled pH and temperature to isolate the product .
Critical parameters include solvent choice (e.g., DMF or dichloromethane), reaction time (12–24 hours), and inert atmosphere to prevent hydrolysis.
Q. Which spectroscopic techniques are essential for structural characterization?
Methodological Answer:
- X-ray Crystallography : For definitive 3D structure determination. Refinement using SHELX software (e.g., SHELXL for small-molecule refinement) resolves bond lengths, angles, and stereochemistry .
- NMR Spectroscopy : H and C NMR identify functional groups (e.g., indole NH at ~10 ppm, chlorophenyl protons at 7.2–7.5 ppm).
- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., [M+H] peak matching theoretical mass) .
Q. What are the key physicochemical properties influencing experimental design?
Methodological Answer:
- Solubility : Limited aqueous solubility (use DMSO for stock solutions).
- Stability : Degrades under UV light; store in amber vials at –20°C.
- pKa : Predicted ~8.5 (amine groups) via computational tools (e.g., MarvinSketch), critical for buffer selection in biological assays .
Advanced Research Questions
Q. How to resolve contradictory bioactivity data across pharmacological studies?
Methodological Answer: Discrepancies may arise from:
- Purity Variability : Validate compound purity (>95%) via HPLC and adjust synthetic protocols to minimize byproducts .
- Assay Conditions : Standardize cell culture media (e.g., serum-free vs. serum-containing) and incubation times.
- Target Selectivity : Perform competitive binding assays (e.g., SPR or radioligand displacement) to confirm receptor specificity .
Example: Conflicting IC values in kinase inhibition assays may stem from ATP concentration differences; use fixed ATP levels (1 mM) for comparability .
Q. What computational strategies optimize structure-activity relationship (SAR) studies?
Methodological Answer:
- Docking Simulations : Use AutoDock Vina to model interactions with targets (e.g., indole moiety binding to hydrophobic enzyme pockets).
- MD Simulations : GROMACS for 100-ns trajectories to assess binding stability under physiological conditions.
- QSAR Models : Train regression models (e.g., Random Forest) on substituent electronic parameters (Hammett σ) to predict activity .
Q. How to address low synthetic yields in scale-up protocols?
Methodological Answer:
- Catalyst Screening : Test Pd(OAc) or CuI for coupling steps; optimize loading (1–5 mol%).
- Microwave-Assisted Synthesis : Reduce reaction time (2–4 hours vs. 24 hours) and improve yield by 15–20%.
- Flow Chemistry : Continuous flow systems enhance mixing and heat transfer for intermediates prone to degradation .
Q. How to validate target engagement in cellular assays?
Methodological Answer:
- CETSA (Cellular Thermal Shift Assay) : Monitor thermal stabilization of target proteins via Western blotting.
- Click Chemistry : Incorporate alkyne tags into the compound for pull-down assays + LC-MS/MS identification .
- CRISPR Knockout : Compare activity in wild-type vs. target gene-KO cell lines to confirm specificity .
Data Contradiction Analysis
Q. How to interpret conflicting cytotoxicity results between 2D and 3D cell models?
Methodological Answer:
- 3D Spheroid Penetration : Use confocal microscopy with fluorescent analogs to assess compound diffusion.
- Metabolic Activity : Compare ATP levels (CellTiter-Glo) in 2D monolayers vs. 3D spheroids; hypoxia in 3D models may reduce efficacy.
- EC Adjustment : Normalize data to spheroid volume and necrotic core formation .
Methodological Tables
Q. Table 1: Key Reaction Optimization Parameters
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 40–60°C | ±10% yield |
| Catalyst (CuI) | 3 mol% | +25% yield |
| Solvent | Anhydrous DMF | Prevents hydrolysis |
Q. Table 2: Common Analytical Challenges
| Technique | Challenge | Solution |
|---|---|---|
| X-ray Crystallography | Poor crystal quality | Vapor diffusion (ether/pentane) |
| NMR | Signal overlap | 2D COSY/HSQC |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
